Methotrexate sodium is a chemical compound classified as an antineoplastic agent belonging to the antimetabolite class of chemotherapy drugs []. It is a commonly used research tool for its role in inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid []. This inhibition disrupts DNA synthesis and cell proliferation, making Methotrexate sodium valuable for studying cancer and other diseases involving rapid cell growth.
The provided papers primarily focus on the stability and compatibility of Methotrexate sodium with other drugs in various solutions [, , , , ]. Notably, one study investigated the chemical incompatibility of Methotrexate sodium with 5-fluorouracil and cytarabine in intravenous admixtures []. Another paper mentioned the temperature-dependent degradation of Methylprednisolone sodium succinate in a triple intrathecal solution containing Methotrexate sodium and Cytarabine [].
Methotrexate sodium's primary mechanism of action is inhibiting dihydrofolate reductase (DHFR) []. DHFR is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolic acid to tetrahydrofolic acid, a coenzyme vital for DNA, RNA, and protein synthesis. By inhibiting DHFR, Methotrexate sodium effectively blocks the production of tetrahydrofolic acid, thereby disrupting DNA synthesis and cell proliferation. This mechanism makes it a potent antineoplastic agent, widely used in chemotherapy to target rapidly dividing cancer cells.
Limited information is available regarding the physical and chemical properties of Methotrexate sodium in the provided papers. One study reported the pH of Methotrexate sodium solutions in Elliott's B solution to be between 7.2 and 7.5, which prevents precipitation []. Another research highlighted its solubility in water [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: